![molecular formula C17H18O2 B12300051 Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
Ethyl 2-([11'-biphenyl]-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-([11’-biphenyl]-4-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a biphenyl group, which consists of two connected benzene rings, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-([11’-biphenyl]-4-yl)propanoate can be synthesized through the esterification of 2-([11’-biphenyl]-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-([11’-biphenyl]-4-yl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and conversion efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-([11’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Hydrolysis: 2-([11’-biphenyl]-4-yl)propanoic acid and ethanol.
Reduction: 2-([11’-biphenyl]-4-yl)propanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-([11’-biphenyl]-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-([11’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid, which may interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-([11’-biphenyl]-4-yl)propanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and flavorings.
Ethyl propanoate: Another ester with a fruity odor, used in the food industry.
The uniqueness of ethyl 2-([11’-biphenyl]-4-yl)propanoate lies in its biphenyl group, which imparts distinct chemical and physical properties compared to simpler esters.
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
ethyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-3-19-17(18)13(2)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
FNPDYHZIKDFYDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)

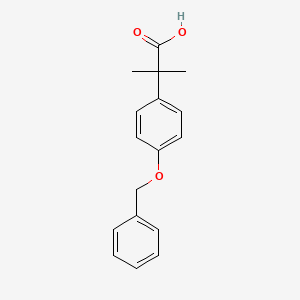
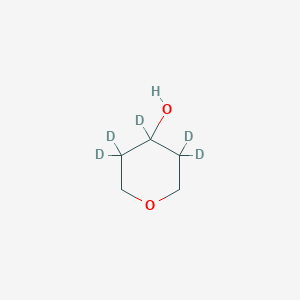
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
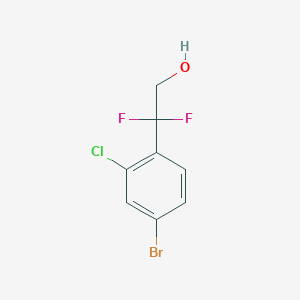

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

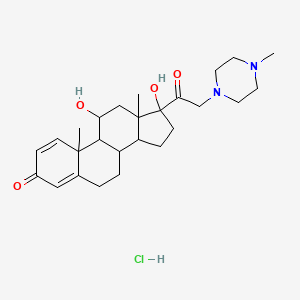

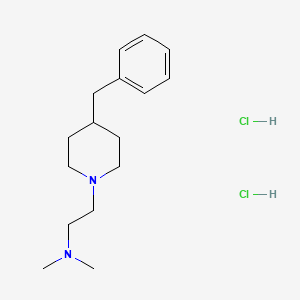
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

